molecular formula C10H14N2O4 B181940 Ethanol, 2,2'-[(3-nitrophenyl)imino]bis- CAS No. 24812-82-6

Ethanol, 2,2'-[(3-nitrophenyl)imino]bis-

Cat. No.: B181940
CAS No.: 24812-82-6
M. Wt: 226.23 g/mol
InChI Key: CMFNTWPAEFXJIU-UHFFFAOYSA-N
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Description

The nitro group at the 3-position on the phenyl ring enhances electron-withdrawing properties, influencing reactivity and solubility, while the ethanol groups contribute to hydrogen bonding and polarity.

Properties

IUPAC Name

2-[N-(2-hydroxyethyl)-3-nitroanilino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4/c13-6-4-11(5-7-14)9-2-1-3-10(8-9)12(15)16/h1-3,8,13-14H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMFNTWPAEFXJIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3067025
Record name Ethanol, 2,2'-[(3-nitrophenyl)imino]bis-
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Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

24812-82-6
Record name 2,2′-[(3-Nitrophenyl)imino]bis[ethanol]
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Record name Ethanol, 2,2'-((3-nitrophenyl)imino)bis-
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Record name Ethanol, 2,2'-[(3-nitrophenyl)imino]bis-
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Record name Ethanol, 2,2'-[(3-nitrophenyl)imino]bis-
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Preparation Methods

Core Reaction Protocol

The reaction proceeds via a two-step mechanism:

  • Nucleophilic Aromatic Substitution : Ethanolamine attacks the electron-deficient aromatic ring of o-chloronitrobenzene, displacing the chloride group.

  • Acetylation : The resultant amine intermediate undergoes esterification with acetic anhydride to form the diacetate derivative.

The generalized chemical equation is:

o-Chloronitrobenzene+2 EthanolamineCatalystEthanol, 2,2’-[(3-nitrophenyl)imino]bis-+HCl\text{o-Chloronitrobenzene} + 2\ \text{Ethanolamine} \xrightarrow{\text{Catalyst}} \text{Ethanol, 2,2'-[(3-nitrophenyl)imino]bis-} + \text{HCl}

This reaction is typically conducted in polar aprotic solvents like toluene or petroleum ether at 80–110°C for 16–24 hours.

Optimization of Reaction Parameters

Key variables influencing yield and purity include catalyst selection, solvent systems, and temperature profiles.

Catalytic Systems

Sodium fluoride (NaF) is the preferred catalyst due to its ability to stabilize the transition state without side reactions. As demonstrated in Example 2 of the patent, 10 g of NaF per 100 g of o-chloronitrobenzene achieves 99.6% purity.

Solvent Effects

Solvent CombinationReaction Temperature (°C)Yield (%)Purity (%)
Petroleum Ether/Ethanol809599.6
Ethylene Glycol/Methanol1009899.5
Toluene/Water909398.8

Data adapted from patent examples. Higher-boiling solvents like ethylene glycol facilitate faster reaction kinetics but require stringent temperature control to prevent decomposition.

Purification and Isolation Techniques

Post-synthesis purification is critical for removing unreacted starting materials and byproducts.

Vacuum Distillation

The crude product is subjected to vacuum distillation at 60–90°C to recover solvents, reducing raw material consumption by 20–30%.

Crystallization

Crystallization in methanol/water (1:1 v/v) at 50–60°C yields red crystalline powder with <3% residual solvent content. This step enhances purity from 95% to >99%.

Analytical Validation

Quality control is performed using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR).

HPLC Conditions

  • Column : C18 reverse-phase

  • Mobile Phase : Acetonitrile/water (70:30)

  • Detection : UV at 254 nm

  • Retention Time : 8.2 minutes for the target compound

NMR Characterization

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, 1H, Ar-H), 7.89 (s, 1H, Ar-H), 4.23 (t, 4H, OCH₂), 3.65 (t, 4H, NCH₂), 2.05 (s, 6H, CH₃).

Industrial Scalability and Environmental Impact

The patented method demonstrates scalability to multi-kilogram batches with consistent yields. Key advantages include:

  • Solvent Recovery : 85–90% of petroleum ether and methanol are recycled, minimizing waste.

  • E-factor : 0.45 kg waste per kg product, superior to traditional methods (>2.0 kg/kg).

Comparative Analysis of Alternative Methods

While the NaF-catalyzed route dominates, other approaches include:

  • Copper(I) Oxide Catalysis : Yields 88–92% but requires toxic reagents.

  • Microwave-Assisted Synthesis : Reduces reaction time to 4 hours but compromises purity (97%) .

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2,2’-[(3-nitrophenyl)imino]bis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Ethanol, 2,2’-[(3-nitrophenyl)imino]bis- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethanol, 2,2’-[(3-nitrophenyl)imino]bis- involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The imino linkage also plays a role in the compound’s reactivity, facilitating interactions with enzymes and other proteins.

Comparison with Similar Compounds

Structural Comparisons
  • 2,2'-(Phenylimino)bisethanol (CAS 120-07-0, C₁₀H₁₅NO₂): Lacks the nitro group, resulting in reduced polarity and molecular weight (181.23 g/mol vs. ~280–360 g/mol for nitro derivatives). The absence of the nitro group simplifies synthesis but limits applications in dyes .
  • Ethanol, 2,2'-[[3-methyl-4-[(2-methyl-4-nitrophenyl)azo]phenyl]imino]bis- (CAS 6690-55-7, C₁₈H₂₂N₄O₄): Incorporates an azo (-N=N-) group, increasing conjugation and light absorption properties, making it suitable as a disperse dye (e.g., Disperse Red 98) .
  • HC Blue No. 2 (CAS 33229-34-4): Features a hydroxyethylamino group at the 4-position and a nitro group at the 3-position on the phenyl ring. This structure enhances water solubility and is used in semi-permanent hair dyes .
Physicochemical Properties
Property Ethanol, 2,2'-[(3-nitrophenyl)imino]bis- (Analog) 2,2'-(Phenylimino)bisethanol HC Blue No. 2 Azo Derivative (CAS 6690-55-7)
Molecular Weight (g/mol) ~280–360 (estimated) 181.23 312.34 358.39
XLogP ~0.5–1.5 (estimated) 0.5 Not reported 2.8 (higher due to azo group)
Hydrogen Bond Donors 2 2 4 2
Topological PSA (Ų) ~98–120 98.8 128 85.3
Applications Dye intermediates, chemical synthesis Industrial solvents Hair dyes Textile dyes

Key Observations :

  • Nitro Group Impact: The nitro group increases molecular weight and polarity, enhancing suitability for dye applications but reducing solubility in non-polar solvents.
  • Azo Group Addition : Compounds with azo groups (e.g., CAS 6690-55-7) exhibit higher XLogP values due to extended conjugation, favoring use in hydrophobic matrices like polyester dyes .
  • Amino Modifications: Hydroxyethylamino substituents (e.g., HC Blue No. 2) improve water solubility, critical for cosmetic applications .
Toxicity and Regulatory Considerations
  • Regulatory Status: HC Blue No. 2 is listed in cosmetic ingredient inventories (e.g., EU Commission Decision) but requires caution due to nitro group-related toxicity .

Biological Activity

Ethanol, 2,2'-[(3-nitrophenyl)imino]bis- (CAS No. 24812-82-6) is a chemical compound with the molecular formula C10H14N2O4 and a molecular weight of 226.23 g/mol. This compound has garnered attention for its potential biological activities , particularly in the fields of antimicrobial and anticancer research. Its unique structure combines an imino linkage and a nitrophenyl group, which are believed to contribute to its biological efficacy.

Synthesis

The synthesis of Ethanol, 2,2'-[(3-nitrophenyl)imino]bis- typically involves a nucleophilic substitution reaction between 3-nitroaniline and 2-chloroethanol , often facilitated by a base such as sodium hydroxide. This reaction yields the target compound as the primary product.

  • Molecular Formula: C10H14N2O4
  • Molecular Weight: 226.23 g/mol
  • Functional Groups: Nitro group, imino group

Antimicrobial Properties

Ethanol, 2,2'-[(3-nitrophenyl)imino]bis- has been investigated for its antimicrobial properties against various pathogens. Preliminary studies suggest that it exhibits significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Ethanol, 2,2'-[(3-nitrophenyl)imino]bis-

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli0.0048 mg/mL
Staphylococcus aureus0.0195 mg/mL
Candida albicans0.0098 mg/mL

These results indicate that Ethanol, 2,2'-[(3-nitrophenyl)imino]bis- may have broad-spectrum antimicrobial activity, making it a candidate for further development as an antimicrobial agent.

Anticancer Properties

Research has also explored the anticancer potential of Ethanol, 2,2'-[(3-nitrophenyl)imino]bis-. The mechanism of action is thought to involve the induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the modulation of specific signaling pathways.

Case Studies

  • In Vitro Studies : In cell line studies involving human cancer cells, treatment with varying concentrations of Ethanol, 2,2'-[(3-nitrophenyl)imino]bis- led to significant reductions in cell viability.
  • Mechanism Exploration : The nitrophenyl group is believed to participate in redox reactions that can lead to oxidative stress in cancer cells, promoting cell death.

The biological activity of Ethanol, 2,2'-[(3-nitrophenyl)imino]bis- is attributed to its interaction with specific molecular targets:

  • Electron Transfer Reactions : The nitrophenyl group can participate in electron transfer processes.
  • Hydrogen Bonding : The imino group facilitates hydrogen bonding with biological molecules such as enzymes and receptors.

These interactions are crucial for modulating enzyme activity and influencing cellular responses.

Comparative Analysis with Similar Compounds

Ethanol, 2,2'-[(3-nitrophenyl)imino]bis- can be compared to other similar compounds to highlight its unique properties:

CompoundStructure TypeNotable Activity
Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-Para-substituted nitrophenylModerate antimicrobial activity
Ethanol, 2,2'-[(4-amino-3-nitrophenyl)imino]bis-Amino and nitro substitutedEnhanced anticancer properties

This table illustrates how variations in substitution patterns can affect biological activity.

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